4-Iodo-1-methyl-1H-indole
Description
Historical Context and Research Significance of the Indole (B1671886) Nucleus in Organic Chemistry
The history of indole chemistry is intrinsically linked to the study of the dye indigo (B80030). wikipedia.orgijsdr.orgpcbiochemres.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgpcbiochemres.comnih.gov He later proposed the structure of indole in 1869. wikipedia.orgijsdr.org The name "indole" is a combination of "indigo" and "oleum," as it was first isolated by treating indigo dye with oleum. ijsdr.orgbiocrates.com
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a significant scaffold in organic and medicinal chemistry. ijsdr.orgbiocrates.comjchr.orgsemanticscholar.org Its prevalence in natural products, including alkaloids, and its role as a precursor to essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, has fueled over a century of research. wikipedia.orgbohrium.comlibretexts.org The therapeutic potential of indole derivatives is vast, with applications as anticancer, anti-inflammatory, antiviral, and anti-HIV agents, among others. ijsdr.orgbiosynth.comnih.gov This has made the indole scaffold a "privileged structure" in drug discovery, continually inspiring the synthesis of new derivatives with diverse biological activities. ijsdr.orgjchr.orgijpsr.com
Fundamental Electronic Structure and Aromaticity of Indole Derivatives
The electronic structure of indole is key to its chemical properties and reactivity. It is an aromatic heterocyclic compound, a property conferred by its planar, cyclic, and conjugated system containing 10 π electrons, which satisfies Hückel's rule (4n+2 π electrons, where n=2). numberanalytics.combhu.ac.inmsu.eduvaia.com This aromaticity is a result of the delocalization of eight π electrons from the carbon atoms and a lone pair of electrons from the nitrogen atom across the bicyclic system. bhu.ac.invaia.com
The electron density in the indole ring is not uniform. The pyrrole ring is significantly more electron-rich than the benzene ring, making it the primary site for electrophilic attack. bhu.ac.in Specifically, the C3 position is the most reactive towards electrophiles, being approximately 10¹³ times more reactive than benzene. wikipedia.org This is because the intermediate cation formed by attack at C3 is more stable due to the delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in While indole is not strongly basic, as the nitrogen lone pair is involved in the aromatic system, it can be protonated by strong acids, primarily at the C3 position. wikipedia.org
Overview of Halogenated Indoles as Synthetic Intermediates
Halogenated indoles, particularly iodoindoles, are valuable and versatile intermediates in organic synthesis. nih.govmdpi.com The introduction of a halogen atom onto the indole scaffold provides a reactive handle for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions. nih.govmdpi.comnih.gov These reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, allow for the introduction of a wide range of substituents at specific positions on the indole ring, leading to the construction of highly substituted and functionally diverse indole libraries. nih.govthieme-connect.comresearchgate.netnih.gov
The reactivity of the halogenated indole can be influenced by the position of the halogen and the nature of substituents on the indole nitrogen. For instance, an electron-donating group on the nitrogen can make the C-I bond at the 3-position more electron-rich, which can impact its reactivity in palladium-catalyzed reactions. nih.gov The selective halogenation of indoles at different positions (e.g., C2, C3, or on the benzene ring) can be achieved by carefully choosing the halogenating agent and reaction conditions. mdpi.comorganic-chemistry.org This regioselectivity is crucial for the targeted synthesis of complex indole derivatives. acs.org
Specific Context of N-Methylation within the Indole Scaffold
N-methylation, the substitution of the hydrogen atom on the indole nitrogen with a methyl group, is a common and important modification in the chemistry of indoles. researchgate.netacs.org This structural alteration can significantly impact the biological activity and physicochemical properties of indole derivatives. acs.org In medicinal chemistry, N-methylation is often employed to modulate a compound's potency, selectivity, and pharmacokinetic profile. acs.org
Various methods have been developed for the N-methylation of indoles, ranging from traditional techniques to more environmentally friendly approaches. researchgate.netgoogle.com A notable green method involves the use of dimethyl carbonate (DMC) as a methylating agent, which is less toxic than many conventional reagents. researchgate.netgoogle.com The efficiency and selectivity of N-methylation can be influenced by the choice of catalyst and reaction conditions. researchgate.net For instance, the use of different bases with DMC can lead to either exclusive N-methylation or a mixture of N-methylated and N-methoxycarbonylated products. researchgate.net The development of efficient and selective N-methylation protocols is crucial for the synthesis of specific indole-based drug candidates and research compounds. nih.govopenmedicinalchemistryjournal.com
Academic and Research Importance of 4-Iodo-1-methyl-1H-indole as a Core Structure
The compound this compound holds significant academic and research importance as a versatile building block in organic synthesis. Its structure combines the features of an N-methylated indole with a halogen at the 4-position of the benzene ring. This specific arrangement allows for a wide range of synthetic manipulations.
The iodine atom at the C4 position serves as a key functional group for introducing further molecular complexity through various cross-coupling reactions. acs.org This enables the synthesis of a diverse array of 4-substituted indole derivatives, which are of interest in the development of new therapeutic agents and materials. The N-methylation provides stability and can influence the electronic properties and reactivity of the indole ring system.
The synthesis of 4-iodoindoles and their subsequent functionalization are crucial steps in the construction of complex molecular architectures. nih.gov For example, palladium-catalyzed coupling reactions of 4-iodoindoles with different partners like boronic acids (Suzuki-Miyaura coupling) or terminal alkynes (Sonogashira coupling) can be used to build larger, more intricate molecules. nih.gov This makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery and for the total synthesis of natural products containing the indole core.
Data Tables
Table 1: Properties of Indole
| Property | Value |
|---|---|
| Chemical Formula | C₈H₇N |
| Molar Mass | 117.15 g/mol |
| Appearance | White solid |
| Melting Point | 52-54 °C |
| Boiling Point | 253-254 °C |
| Acidity (pKa) | 16.2 (21.0 in DMSO) |
This table is based on data from the Wikipedia page for Indole. wikipedia.org
Table 2: Reactivity of Indole Positions
| Position | Reactivity |
|---|---|
| C3 | Most reactive towards electrophiles |
| C2 | Less reactive than C3 towards electrophiles |
| N1 | Basic character is low due to lone pair involvement in aromaticity |
This table summarizes information regarding the reactivity of the indole nucleus. wikipedia.orgbhu.ac.in
Structure
3D Structure
Properties
Molecular Formula |
C9H8IN |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
4-iodo-1-methylindole |
InChI |
InChI=1S/C9H8IN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 |
InChI Key |
CACTZMLFYNYXAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2I |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodo 1 Methyl 1h Indole and Analogous Structures
Direct Synthesis Strategies for 4-Iodo-1-methyl-1H-indole
The direct synthesis of this compound involves introducing an iodine atom onto the C4 position of the 1-methyl-1H-indole scaffold. This approach is challenging due to the inherent reactivity of the indole (B1671886) ring.
Regioselective Iodination at C4 of 1-Methyl-1H-indole
The functionalization of the indole core is often directed to the C3 or C2 positions of the pyrrole (B145914) ring due to its high electron density and nucleophilic character. sci-hub.se Consequently, achieving regioselective substitution at the C4 position on the benzenoid part of the molecule requires specific and often multi-step strategies. Direct iodination of 1-methyl-1H-indole at the C4 position is not a commonly reported high-yield transformation, often leading to mixtures of products. More successful approaches have been developed for N-protected indoles, which can later be deprotected and methylated. For instance, 4-iodoindoles have been synthesized from N-p-toluenesulfonyl indoles through a process of regioselective chloromercuration followed by iodination. researchgate.net This highlights the necessity of using directing groups to achieve the desired C4-functionalization.
The mechanism of C-H iodination of indoles typically proceeds through an electrophilic aromatic substitution pathway. The electron-rich indole ring acts as a nucleophile, attacking an electrophilic iodine source. The high electron density at the C3 position makes it the most favorable site for electrophilic attack. The proposed mechanism for the more common C3 iodination involves the formation of a sigma complex (an arenium ion), which is stabilized by the nitrogen atom. Subsequent deprotonation restores the aromaticity of the ring, yielding the 3-iodoindole product. nih.govbeilstein-journals.org
For C4 iodination to occur, this inherent reactivity at C3 must be overcome or blocked. This can be achieved by either sterically hindering the C3 position or by employing a directing group that electronically favors substitution at the C4 position. In some cases, the reaction can proceed via a radical mechanism, which may alter the regioselectivity compared to electrophilic pathways. sci-hub.se For example, a study on the C5-H direct iodination of indoles proposed a radical pathway. sci-hub.se
The choice of catalysts and reagents is paramount in controlling the regioselectivity of indole iodination. While various reagents like N-Iodosuccinimide (NIS), molecular iodine (I₂), and others are effective iodinating agents, their selectivity for the C4 position on an N-methylated indole is often poor without a directing group.
Several catalytic systems have been explored for the functionalization of the indole benzenoid ring:
Palladium Catalysis : Palladium catalysts have been used for the C-H arylation of indoles at various positions, including C4. mdpi.com These reactions often require a directing group at the C3 position, such as an aldehyde or a transient glycine (B1666218) group, to facilitate the regioselective C-H activation at C4. mdpi.com Palladium-catalyzed enantioselective C-H iodination has also been explored for the kinetic resolution of chiral amines, indicating the potential for catalyst-controlled iodination. pharmasalmanac.com
Copper Catalysis : Copper-mediated C-H iodination has been reported for indoles, typically resulting in 3-iodo-2-nitroindoles in a domino process. researchgate.net
Iodine Catalysis : Molecular iodine itself can catalyze electrophilic substitution on indoles. nih.govbeilstein-journals.org It has been effectively used for the C-3 arylation of N-methylindole with p-quinols, where only a catalytic amount of iodine (5 mol%) is required for high yields. ias.ac.in This underscores the high reactivity of the C3 position.
For achieving C4 iodination specifically, a common strategy involves the use of a removable directing group on the indole nitrogen, such as p-toluenesulfonyl (Ts). This allows for ortho-lithiation at the C7 position or other directed metallation strategies, which can then be followed by quenching with an iodine source. researchgate.net
N-Methylation of 4-Iodo-1H-indole
An alternative and often more synthetically viable route to this compound is the N-methylation of 4-iodo-1H-indole. This two-step approach involves first synthesizing the 4-iodoindole scaffold, which can be prepared from precursors like 2,3-dihalophenols, and then introducing the methyl group onto the nitrogen atom. researchgate.netrsc.org
The N-methylation of indoles, including halogenated derivatives, can be accomplished using various alkylating agents and reaction conditions. A key challenge is to achieve selective N-methylation without side reactions.
A particularly effective method utilizes phenyl trimethylammonium iodide (PhMe₃NI) as a solid, non-toxic, and easy-to-handle methylating agent. semanticscholar.orgresearchgate.net This reagent provides excellent monoselectivity for the N-methylation of a wide range of indoles, including those with halide substituents. semanticscholar.org The reaction tolerates numerous functional groups such as halides, ethers, nitro groups, aldehydes, esters, and nitriles, with yields often reaching up to 99%. semanticscholar.org
Other multi-component synthetic sequences also incorporate an N-alkylation step. For instance, a four-component synthesis of trisubstituted 3-iodoindoles concludes with an N-alkylation step using an alkyl halide, such as methyl iodide, in the presence of a base. beilstein-journals.org
| Reagent | Base | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Phenyl trimethylammonium iodide (PhMe₃NI) | K₂CO₃ | DMF | 80 °C | High monoselectivity, high yield, broad functional group tolerance, safe and easy to handle. | semanticscholar.orgresearchgate.net |
| Methyl iodide (CH₃I) | KOt-Bu | DMSO | Room Temp. | Used in a consecutive four-component reaction sequence. | beilstein-journals.org |
Achieving high chemo- and regioselectivity is crucial during the N-methylation of 4-iodo-1H-indole. The primary goal is to exclusively methylate the nitrogen atom (N-alkylation) without affecting the iodine substituent or promoting methylation at any of the carbon atoms of the indole ring (C-alkylation).
The use of quaternary ammonium (B1175870) salts like phenyl trimethylammonium iodide (PhMe₃NI) is particularly advantageous for its exceptional monoselectivity. semanticscholar.orgresearchgate.net This method avoids the common problem of over-alkylation, where the product itself can be further alkylated. The reaction conditions are mild enough to be compatible with the iodo-substituent and other functional groups that might be present on the indole ring, thus ensuring high chemoselectivity. semanticscholar.org The regioselectivity is inherently high for N-alkylation due to the higher nucleophilicity of the deprotonated indole nitrogen compared to the carbon atoms of the ring under these conditions.
Advanced Indole Synthesis Approaches Applicable to this compound Precursors
Recent advancements in synthetic organic chemistry have led to the development of sophisticated methods for constructing the indole core. These approaches offer high efficiency, regioselectivity, and functional group tolerance, making them suitable for the synthesis of complex targets like this compound.
Palladium-Catalyzed Cyclization and Cross-Coupling Strategies
Palladium catalysis has become an indispensable tool in the synthesis of indoles, offering a range of versatile and powerful transformations. nih.govmdpi.com These methods often proceed under mild conditions and exhibit broad substrate scope.
The Larock indole synthesis is a prominent palladium-catalyzed heteroannulation reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This reaction has proven to be highly versatile for producing various indole structures. wikipedia.org The synthesis of N-methyl, N-acetyl, and N-tosyl derivatives of ortho-iodoanilines has been particularly successful, yielding good to excellent outcomes. wikipedia.org
The reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate, which is reduced in situ to the active palladium(0) species. synarchive.com The presence of a base, commonly potassium carbonate, and a chloride source like lithium chloride or n-Bu4NCl is crucial for the reaction's success. wikipedia.org While various bases can be used, lithium chloride has been noted as a more effective base in Larock indole annulation. wikipedia.org
The mechanism of the Larock indole synthesis involves several key steps:
Oxidative addition of the o-iodoaniline to the Pd(0) catalyst.
Coordination of the alkyne to the resulting arylpalladium(II) complex.
Regioselective syn-insertion of the alkyne into the aryl-palladium bond.
Intramolecular cyclization where the nitrogen atom displaces the halide on the palladium intermediate, forming a six-membered palladacycle.
Reductive elimination to afford the indole product and regenerate the Pd(0) catalyst.
A significant advantage of the Larock synthesis is its adaptability for creating substituted indoles, including those with iodine at various positions. For instance, the iodocyclization of N,N-dialkyl-o-(1-alkynyl)anilines, which are themselves prepared via Pd/Cu-catalyzed coupling of terminal acetylenes with N,N-dialkyl-o-iodoanilines, can yield 3-iodoindoles. nih.govresearchgate.net These 3-iodoindoles can then undergo further palladium-catalyzed Sonogashira and Suzuki coupling reactions to generate 1,2,3-trisubstituted indoles. nih.govresearchgate.net
| Reactants | Catalyst System | Conditions | Product | Yield |
| o-Iodoaniline, Disubstituted alkyne | Pd(OAc)2, K2CO3, LiCl | Varies | 2,3-Disubstituted indole | Good to Excellent |
| N,N-Dialkyl-o-iodoaniline, Terminal alkyne | Pd/Cu catalyst | Varies | N,N-Dialkyl-o-(1-alkynyl)aniline | Not specified |
| N,N-Dialkyl-o-(1-alkynyl)aniline | Iodine | Varies | 3-Iodoindole | Excellent |
This table summarizes the general conditions and outcomes of the Larock indole synthesis and related reactions for producing iodinated indoles.
A one-pot, three-component synthesis of indoles has also been developed using Sonogashira coupling conditions, which can be accelerated by microwave irradiation. nih.gov This method involves the reaction of an N-substituted/N,N-disubstituted 2-iodoaniline (B362364) with a terminal alkyne, followed by the addition of an aryl iodide. nih.gov
Palladium catalysis can also facilitate tandem reactions involving hydroarylation and skeletal rearrangements to produce complex carbazole (B46965) structures from iodoindole precursors. csic.es A selective palladium-catalyzed C(sp) arylation/carbocyclization/iodonium migration reaction sequence has been developed to synthesize novel 2-iodo-1-aryl-9H-carbazoles. csic.es This transformation is noteworthy as it provides a different selectivity compared to gold-catalyzed reactions. csic.es
The reaction of 1-(3-iodo-1-methyl-1H-indol-2-yl)but-3-yn-1-ol with an iodoarene in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2 and a CuI co-catalyst, leads to the formation of the corresponding iodocarbazole. csic.es The reaction proceeds through a Sonogashira coupling followed by a skeletal reorganization. csic.es The resulting iodocarbazoles can be further functionalized via Suzuki coupling reactions. csic.es
Copper-Mediated Synthesis of Indole Derivatives
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of indoles. researchgate.net These methods often utilize readily available starting materials and display good functional group compatibility. researchgate.net
The Castro-Stephens reaction, one of the earliest examples of copper-catalyzed indole synthesis, involves the reaction of a 2-iodoaniline with a copper acetylide. researchgate.net This reaction can be performed in a single step or in two steps with the isolation of the intermediate 2-aminotolane. researchgate.net More recently, copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives in a mixture of water and methanol (B129727) at room temperature has been reported, which also allows for catalyst recycling. organic-chemistry.org
Copper catalysis is also effective in tandem reactions. For example, a copper-mediated tandem hydroamination followed by C–H annulation of unprotected anilines with internal alkynes affords 2,3-disubstituted indoles. acs.org This process is compatible with a range of primary and secondary anilines and both aromatic and aliphatic alkynes. acs.org
| Reactants | Catalyst/Reagents | Conditions | Product | Yield |
| 2-Iodoaniline, Cuprous phenylacetylide | DMF | 120 °C | Indole | Not specified |
| 2-Ethynylaniline derivatives | Cu(II) catalyst, 1-ethylpiperidine | H2O/MeOH, Room Temperature | Indole | Not specified |
| Unprotected anilines, Internal alkynes | Cu(OAc)2·H2O, TFA | Varies | 2,3-Disubstituted indole | Moderate to Good |
This table highlights various copper-mediated indole synthesis methodologies.
Green Chemistry Approaches in Indole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of indoles to develop more sustainable and environmentally friendly processes. nih.govbeilstein-journals.org This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.gov
A key aspect of green indole synthesis is the replacement of hazardous organic solvents with more benign alternatives like water. nih.govnih.gov For instance, a copper(II)-catalyzed cyclization of 2-ethynylaniline derivatives has been successfully carried out in a mixture of water and methanol. organic-chemistry.org
The development of recyclable catalytic systems is another important goal. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive from a green chemistry perspective. rsc.org Ionic liquids have also gained attention as sustainable catalysts and solvents for indole synthesis due to their tunable properties and potential for recyclability. rsc.org
Furthermore, the use of microwave irradiation has been shown to significantly accelerate reaction rates, reduce energy consumption, and lead to cleaner reactions with higher yields in the synthesis of indoles. nih.govrasayanjournal.co.in
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. This technique utilizes microwave energy to heat reactants directly and efficiently, leading to remarkable reductions in reaction times, increased product yields, and often enhanced product purity. anton-paar.comresearchgate.netat.ua The core principle of MAOS lies in the interaction of microwave radiation with polar molecules or ions in the reaction mixture, which generates heat through dielectric loss. anton-paar.com This internal and rapid heating mechanism can lead to different outcomes and selectivities compared to classical heating, where heat is transferred from an external source through the vessel walls. anton-paar.com
The application of MAOS has been particularly fruitful in the synthesis of heterocyclic compounds, including indole derivatives. researchgate.netmdpi.comchim.itresearchgate.net Various classical indole syntheses and modern catalytic methods have been adapted to microwave conditions, demonstrating the versatility of this technology. mdpi.com For the synthesis of this compound and its analogs, MAOS presents a promising avenue for efficient and rapid production.
Detailed Research Findings
While a specific, detailed protocol for the direct microwave-assisted synthesis of this compound is not extensively documented in dedicated literature, the synthesis can be approached by combining established microwave-assisted methods for the formation of the 1-methylindole (B147185) core with regioselective iodination techniques that are amenable to microwave conditions.
One prominent microwave-assisted route to obtaining the 1-methylindole scaffold is through a one-pot, three-component coupling reaction. nih.gov For instance, a general procedure involves the Sonogashira coupling of a 2-iodoaniline with a terminal alkyne, followed by an intramolecular cyclization. This process can be significantly accelerated using microwave irradiation. nih.gov A representative procedure would involve reacting 2-iodoaniline with a suitable alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst under microwave irradiation to form the indole ring, which is then methylated.
Direct iodination of the 1-methylindole ring at the C4 position is a subsequent key step. While electrophilic iodination of indoles typically occurs at the electron-rich C3 position, regioselective C4-iodination can be achieved under specific conditions, often involving directing groups or specialized reagents. nih.govmdpi.com Adapting these iodination reactions to microwave heating can be inferred from similar transformations. For example, microwave-assisted halogenation of various aromatic and heterocyclic systems has been successfully demonstrated. researchgate.net
A plausible microwave-assisted approach for the synthesis of this compound could involve the iodination of 1-methylindole using an iodine source such as N-iodosuccinimide (NIS) in a suitable solvent under microwave irradiation. The regioselectivity towards the C4 position might be influenced by the choice of solvent and the presence of additives. Research on related structures, such as the microwave-assisted synthesis of 3-selenocyanateindole derivatives using iodine as a catalyst, highlights the potential for iodine-mediated reactions under microwave conditions. sioc-journal.cn
The following interactive data table summarizes typical conditions and outcomes for microwave-assisted synthesis of substituted indoles, providing a reference for the development of a specific protocol for this compound.
| Reaction Type | Substrates | Catalyst/Reagents | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| One-Pot Indole Synthesis | 2-Iodoaniline, Terminal Alkyne, Aryl Iodide | PdCl₂(PPh₃)₂, CuI | Et₃N/CH₃CN | 300 | 60-90 | 20-40 | 65-95 | nih.gov |
| Pd-Catalyzed Heterocyclization | N-Aryl Enamines | Pd(OAc)₂ | DMF | Not Specified | 120 | 30 | 85-98 | mdpi.com |
| Cycloisomerization | 2-Alkynylanilines | None (salt-assisted) | Water | Not Specified | 100-150 | 15-90 | 45-95 | chim.itresearchgate.net |
| Iodine-Catalyzed Selenocyanation | Indole Derivatives, KSeCN | I₂ | Not Specified | Not Specified | 100 | 10 | 80-92 | sioc-journal.cn |
These examples demonstrate that MAOS consistently provides high yields in significantly reduced reaction times for the synthesis of complex indole structures. The conditions can be fine-tuned to achieve the desired substitution pattern, suggesting that a microwave-assisted protocol for this compound is a highly feasible and efficient synthetic strategy.
Reactivity and Chemical Transformations of 4 Iodo 1 Methyl 1h Indole
Cross-Coupling Reactions at the C4-Iodo Position
The iodine atom at the C4 position of 1-methyl-1H-indole serves as a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for their efficiency and tolerance of various functional groups. researchgate.net The strength of the carbon-iodine bond is weaker than that of carbon-bromine or carbon-chlorine bonds, making iodoarenes, such as 4-iodo-1-methyl-1H-indole, highly reactive coupling partners. icmpp.ro
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. scirp.org This reaction is widely employed for its mild conditions, commercial availability of reagents, and low toxicity of byproducts. icmpp.ro For this compound, this reaction allows for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C4 position, creating complex biaryl structures or functionalized indole (B1671886) derivatives.
The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. scirp.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Aryl Iodides
| Aryl Iodide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-Methyl-4-phenyl-1H-indole |
| This compound | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 1-Methyl-4-(thiophen-2-yl)-1H-indole |
This table is illustrative of typical Suzuki-Miyaura reaction conditions applied to aryl iodides.
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. researchgate.net This reaction is typically co-catalyzed by palladium and copper complexes and proceeds in the presence of a base, such as an amine. nih.govnih.gov The reaction allows for the direct introduction of an alkynyl group onto the C4 position of the 1-methyl-1H-indole core, a valuable transformation for synthesizing natural products, pharmaceuticals, and conjugated materials. researchgate.net
The process generally involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex that has been formed from the oxidative addition of the this compound. Reductive elimination then yields the 4-alkynyl-1-methyl-1H-indole product. nih.gov Recent methodologies have also explored copper-free and microwave-assisted protocols to enhance reaction efficiency. nih.govnih.gov
Table 2: Representative Sonogashira Coupling Reactions
| Aryl Iodide | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1-Methyl-4-(phenylethynyl)-1H-indole |
| This compound | Trimethylsilylacetylene | Pd(OAc)₂ | None | DABCO | DMF | 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-indole |
This table illustrates typical conditions for Sonogashira alkynylation of aryl iodides.
The Negishi coupling provides another powerful route for C-C bond formation by reacting an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents, which can be prepared from a wide range of precursors. researchgate.net This allows for the coupling of sp³, sp², and sp hybridized carbon atoms to the C4 position of the indole ring. wikipedia.org
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organozinc species to the palladium center, and reductive elimination. organic-chemistry.org The choice of palladium or nickel catalyst and the associated ligands can be tuned to optimize yields and accommodate sensitive functional groups. nobelprize.org
Table 3: Overview of Negishi Coupling with Aryl Iodides
| Aryl Iodide | Organozinc Reagent | Catalyst | Solvent | Product Type |
|---|---|---|---|---|
| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | Aryl-Aryl |
| This compound | Ethylzinc bromide | PdCl₂(dppf) | DMA | Aryl-Alkyl |
This table shows representative pairings for Negishi cross-coupling reactions.
While this compound itself is an achiral molecule, stereochemical control becomes paramount when it is coupled with chiral organometallic reagents or when the reaction creates a new stereocenter. In many palladium-catalyzed cross-coupling reactions, the reductive elimination step proceeds with retention of configuration. nobelprize.org This means that if a chiral, non-racemic organometallic partner (e.g., a secondary alkylboron or alkylzinc reagent) is used, its stereochemistry is typically transferred to the final product.
For instance, in Suzuki-Miyaura or Negishi couplings involving stereogenic centers on the coupling partner, palladium catalysts are distinctly superior to nickel catalysts in preserving the original stereochemical integrity. nobelprize.org The development of asymmetric cross-coupling reactions, using chiral ligands on the metal catalyst, has also enabled the synthesis of chiral biaryl compounds with high enantiomeric excess, a strategy that could be applied to reactions involving the indole scaffold. scirp.org The choice of catalyst, ligand, and reaction conditions is therefore critical to control the stereochemical outcome of the transformation.
Electrophilic Aromatic Substitution on the Indole Core
The indole ring system is electron-rich and highly susceptible to electrophilic aromatic substitution (EAS). nih.gov This reactivity is significantly greater than that of benzene (B151609) due to the participation of the nitrogen lone pair in the π-system, which increases the electron density of the pyrrole (B145914) ring. nih.gov The general mechanism involves the attack of an electrophile on the π-system to form a resonance-stabilized cationic intermediate, known as a sigma complex, followed by the loss of a proton to restore aromaticity. libretexts.org
For most indoles, electrophilic attack occurs preferentially at the C3 position. This regioselectivity is due to the C3 position having the highest electron density and the ability to form a more stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring. nih.gov In this compound, the N-methyl group further activates the ring system towards EAS.
While C3 is the kinetically favored position, functionalization at C2 can be achieved under specific conditions or through the use of directing groups. nih.gov For example, if the C3 position is blocked, electrophilic substitution may occur at C2. Furthermore, modern synthetic methods have employed directing groups, often installed at the N1 or C3 position, to steer the electrophilic attack or metal-catalyzed C-H activation to a specific site. nih.gov A directing group at C3 can form a metallacycle intermediate that facilitates functionalization at the adjacent C2 position or even the more remote C4 position. nih.gov This catalyst-controlled site selectivity allows for the synthesis of diverse substitution patterns on the indole core that are not accessible through classical EAS reactions. nih.gov
Table 4: Regioselectivity in Electrophilic Aromatic Substitution of Indoles
| Reaction Type | Electrophile | Typical Position of Attack | Product Example (from 1-methyl-1H-indole) |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃ / DMF | C3 | 1-Methyl-1H-indole-3-carbaldehyde |
| Mannich Reaction | CH₂O / Me₂NH | C3 | 1-Methyl-3-((dimethylamino)methyl)-1H-indole |
| Nitration | HNO₃ / Ac₂O | C3 | 1-Methyl-3-nitro-1H-indole |
This table illustrates the typical regioselectivity for EAS on the indole nucleus and the potential for directed functionalization.
Influence of the 4-Iodo and N-Methyl Substituents on Regioselectivity
The regiochemical outcome of reactions on the this compound core is dictated by the interplay between the electron-donating N-methyl group and the electron-withdrawing, yet ortho-, para-directing, iodo substituent. The N-methyl group enhances the nucleophilicity of the indole ring, particularly at the C3 position. However, the C4-iodo group exerts a deactivating inductive effect, which can influence the preferred site of electrophilic attack.
In electrophilic aromatic substitution-based intramolecular cyclizations and annulations involving 4-substituted indoles, a competition between ring closure at the C3 and C5 positions is often observed. beilstein-journals.org The electronic nature of the substituent on the indole nitrogen can be a deciding factor; electron-withdrawing groups on the nitrogen tend to favor C5-functionalization by reducing the nucleophilicity of the C3 position. beilstein-journals.org For this compound, the activating N-methyl group would typically direct electrophiles to the C3 position. Conversely, the C4-iodo group sterically hinders the C3 and C5 positions to some extent and electronically deactivates the benzene ring, potentially making C-H bonds at other positions, such as C2, C5, C6, or C7, targets for functionalization under specific, often metal-catalyzed, conditions. The regioselectivity in cycloaddition reactions of related indolynes (reactive intermediates derived from indoles) has also been shown to be remarkably sensitive to the position of the formal triple bond and the electronic nature of substituents. nih.gov
C-H Functionalization of the Indole Nucleus
Transition-metal-catalyzed C-H functionalization has become a powerful tool for the atom-economical synthesis of complex molecules, allowing for the direct conversion of inert C-H bonds into new C-C or C-X bonds. nih.govrsc.org While much research has focused on the more nucleophilic C2 and C3 positions of the indole's pyrrole ring, functionalization of the benzenoid core (C4–C7 positions) remains a significant challenge due to the lower reactivity of these sites. nih.govnih.gov Achieving site-selectivity often requires the installation of a directing group to steer the metal catalyst to a specific C-H bond. nih.gov For this compound, the C-I bond offers a classical handle for cross-coupling reactions, but modern strategies also allow for the selective functionalization of the remaining C-H bonds, provided the reaction conditions are chemoselective enough to leave the C-I bond intact.
Direct C-H arylation provides a streamlined alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized starting materials. In the context of this compound, a key challenge is to achieve C-H activation without engaging in side reactions at the C-I bond, such as oxidative addition.
Studies on analogous N-substituted 4-iodopyrazoles have demonstrated that palladium-catalyzed direct arylation at the C5 position can be performed with high chemoselectivity, leaving the C4-iodo bond untouched. rsc.orgrsc.org A simple, phosphine-free catalytic system, such as Pd(OAc)₂, with a suitable base like KOAc in a solvent like DMA, has proven effective. rsc.org The N-methyl group in these systems is crucial for reactivity, as N-H pyrazoles are often unreactive. rsc.org It is conceivable that similar conditions could be applied to this compound to achieve selective C5-arylation. The scope of this transformation is expected to be broad, tolerating various electronically diverse aryl bromides.
Table 1: Illustrative Scope of Direct C5-Arylation Based on Analogy with 4-Iodo-1-methyl-1H-pyrazole This data is based on the direct arylation of 4-iodo-1-methylpyrazole and serves as a predictive model for the reactivity of this compound.
| Aryl Bromide Partner | Substituent Type | Potential Product | Reported Yield (Pyrazole) |
| 4-Nitrobenzonitrile | Electron-withdrawing | 5-(4-Cyanophenyl)-4-iodo-1-methyl-1H-indole | 81% |
| 4-Bromobenzonitrile | Electron-withdrawing | 5-(4-Cyanophenyl)-4-iodo-1-methyl-1H-indole | 80% |
| 4-Bromobenzaldehyde | Electron-withdrawing | 5-(4-Formylphenyl)-4-iodo-1-methyl-1H-indole | 75% |
| 1-Bromo-4-methoxybenzene | Electron-donating | 5-(4-Methoxyphenyl)-4-iodo-1-methyl-1H-indole | 42% |
| 2-Bromobenzonitrile | Sterically hindered | 5-(2-Cyanophenyl)-4-iodo-1-methyl-1H-indole | 63% |
Data adapted from studies on 4-iodopyrazole (B32481) derivatives. rsc.org
Oxidative C-H functionalization involves the formation of a C-heteroatom or C-C bond with the concomitant use of an oxidant. These methods provide access to functionalized molecules that might be difficult to obtain through other routes. While specific examples for this compound are not extensively documented, research on related heterocyclic systems provides a blueprint for potential transformations. For instance, direct C4-thio- and selenocyanation of pyrazole (B372694) skeletons has been achieved using an oxidant like PhICl₂ in conjunction with NH₄SCN or KSeCN. beilstein-journals.org This type of electrophilic functionalization targets C-H bonds and could potentially be adapted for the C5 or C7 positions of the this compound nucleus, assuming appropriate tuning of reactivity and regioselectivity.
Transformations Involving the N1-Methyl Group and Pyrrole Ring Nitrogen
The removal of the N-methyl group from this compound would yield 4-iodo-1H-indole, a versatile intermediate for further diversification. While N-demethylation can be challenging, various methods have been developed for related compounds. For example, magnesium iodide has been shown to be an efficient reagent for the selective demethylation of aryl methyl ethers under solvent-free conditions. nih.gov The application of similar Lewis acid-based or other demethylating agents could provide a viable route to the N-H indole.
Once the N-H bond is unmasked, a vast array of N-functionalization reactions become accessible. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for N-arylation, allowing the introduction of various substituted aryl and heteroaryl groups. nih.gov This two-step sequence of demethylation followed by N-functionalization significantly broadens the synthetic utility of the 4-iodoindole scaffold.
Rearrangement reactions can lead to significant structural reorganization, providing rapid access to complex molecular architectures. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a relevant transformation for indole-related structures, particularly in the synthesis of fused heterocyclic systems. nih.govresearchgate.net
Annulation chemistry involves the construction of a new ring onto an existing molecular framework. Indoles are excellent substrates for annulation reactions, which can be used to build polycyclic and fused aromatic systems. Iodine-mediated annulation of indoles with 2-vinylanilines, for example, provides a direct route to indolo[2,3-b]quinolines through a cascade of intermolecular nucleophilic substitution and intramolecular cyclization. rsc.org Furthermore, metal-free dehydrogenative annulation reactions, often using hypervalent iodine reagents, can create carbazole (B46965) derivatives from anilides and arenes in a single step, highlighting a pathway where C-H and N-H bonds are functionalized to form new C-C and C-N bonds. acs.orgacs.org Such strategies could be employed with this compound to generate novel, iodine-substituted fused systems, which can be further functionalized at the C-I bond.
Spectroscopic Characterization and Structural Elucidation of 4 Iodo 1 Methyl 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. clockss.org A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals in 4-Iodo-1-methyl-1H-indole. researchgate.netemerypharma.com
The ¹H NMR spectrum provides critical information regarding the number of distinct protons, their electronic environment, and their spatial relationship to neighboring protons. hw.ac.uk For this compound, the spectrum is expected to display characteristic signals for the N-methyl group, the pyrrole (B145914) ring protons, and the protons on the iodinated benzene (B151609) ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| N-CH₃ | ~3.75 | Singlet (s) | N/A |
| H-2 | ~7.10 | Doublet (d) | ~3.1 |
| H-3 | ~6.60 | Doublet (d) | ~3.1 |
| H-5 | ~7.40 | Doublet (d) | ~7.5 |
| H-6 | ~7.05 | Triplet (t) | ~7.8 |
| H-7 | ~7.25 | Doublet (d) | ~8.1 |
Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous indole (B1671886) structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. docbrown.info Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attachment to electronegative atoms).
In this compound, nine distinct signals are expected. The carbon of the N-methyl group typically resonates at approximately δ 33 ppm. The C-4 carbon, directly bonded to the heavy iodine atom, is expected to show a significantly shifted signal, typically to a higher field (lower ppm value) than comparable unsubstituted carbons, a phenomenon known as the "heavy atom effect". The other seven carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~33.0 |
| C-2 | ~129.0 |
| C-3 | ~101.5 |
| C-3a | ~128.5 |
| C-4 | ~95.0 |
| C-5 | ~129.5 |
| C-6 | ~122.0 |
| C-7 | ~119.0 |
| C-7a | ~137.0 |
Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous indole structures. Actual values may vary depending on the solvent and experimental conditions.
While 1D NMR provides foundational data, 2D NMR experiments are essential for the definitive assignment of complex structures. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. emerypharma.com For this compound, COSY would show a clear correlation between H-5, H-6, and H-7, confirming their adjacency on the benzene ring. It would also show a correlation between H-2 and H-3 on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. emerypharma.com This technique allows for the direct and unambiguous assignment of each carbon atom that bears a proton (C-2, C-3, C-5, C-6, C-7, and the N-CH₃). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. emerypharma.com HMBC is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, correlations from the N-methyl protons to carbons C-2 and C-7a would confirm the methylation site. Likewise, a correlation from H-5 to the C-4 signal would definitively establish the position of the iodine substituent. researchgate.net
TOCSY (Total Correlation Spectroscopy): TOCSY identifies all protons within a given spin system. nih.gov A TOCSY experiment would highlight the entire H-5, H-6, H-7 network, clearly distinguishing the benzene ring protons from the other protons in the molecule. researchgate.net
Together, these 2D NMR techniques provide a comprehensive and interlocking web of data that allows for the complete and confident structural elucidation of this compound. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound. mdpi.com
High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high precision (typically to four or more decimal places). This accuracy allows for the determination of a compound's unique elemental formula, distinguishing it from other molecules that may have the same nominal mass. For this compound (C₉H₈IN), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. This serves as a definitive confirmation of the compound's identity.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₈IN |
| Calculated Exact Mass [M]⁺ | 256.9701 u |
Note: The calculated mass is based on the most abundant isotopes: ¹²C, ¹H, ¹²⁷I, and ¹⁴N.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com In the synthesis of this compound, GC-MS serves two primary roles:
Reaction Monitoring: Aliquots can be taken from a reaction mixture and analyzed by GC-MS to track the disappearance of starting materials and the appearance of the desired product over time. This allows for the optimization of reaction conditions such as temperature and time.
Purity Assessment: After synthesis and purification, GC-MS is used to assess the purity of the final compound. The gas chromatogram should ideally show a single major peak corresponding to this compound. The mass spectrum of this peak would display the molecular ion (m/z ≈ 257) and a characteristic fragmentation pattern, confirming the identity of the product and the absence of significant impurities. notulaebotanicae.ronih.govnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of a compound by probing its vibrational modes. These two methods are complementary, governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. In contrast, Raman spectroscopy detects the inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrations that cause a change in the molecular polarizability.
For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the indole ring, the N-methyl group, and the carbon-iodine bond.
Expected Vibrational Modes for this compound:
Indole Ring Vibrations: The indole nucleus gives rise to a series of complex vibrations. These include C-H stretching vibrations of the aromatic and pyrrolic protons, typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the benzene and pyrrole rings would produce a series of bands in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations would also be present at lower frequencies.
N-Methyl Group Vibrations: The presence of the methyl group attached to the indole nitrogen would introduce specific vibrational modes. These include symmetric and asymmetric C-H stretching vibrations around 2950-2850 cm⁻¹, as well as symmetric and asymmetric C-H bending (scissoring and rocking) modes, typically found near 1450 cm⁻¹ and in the 1100-1000 cm⁻¹ region, respectively.
Carbon-Iodine (C-I) Vibration: The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The position of this band can be influenced by coupling with other vibrations in the molecule.
A comparative analysis with other halogenated indoles would be instructive. For instance, studies on other iodo-substituted aromatic compounds show a clear C-I stretching band in the predicted region. The mass and electronegativity of the iodine atom influence not only its own stretching frequency but also perturb the vibrations of the adjacent aromatic ring.
Data Table: Predicted IR and Raman Active Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | IR and Raman | Multiple bands expected due to different protons on the benzene ring. |
| N-CH₃ Stretch | 2950 - 2850 | IR and Raman | Asymmetric and symmetric stretching modes. |
| C=C Ring Stretch | 1600 - 1400 | IR and Raman | Complex series of bands characteristic of the indole ring system. |
| N-CH₃ Bending | ~1450 | IR | Scissoring vibration. |
| In-plane C-H Bend | 1300 - 1000 | IR and Raman | Multiple bands from both rings of the indole nucleus. |
| Out-of-plane C-H Bend | 900 - 700 | Strong in IR | Characteristic of aromatic substitution patterns. |
| C-I Stretch | 600 - 500 | Raman (potentially strong), IR (variable) | The position is sensitive to the overall molecular structure. |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. For aromatic molecules like this compound, the most significant electronic transitions are typically π → π* transitions associated with the conjugated indole ring system.
The UV-Vis spectrum of indole itself is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, arising from different electronic transitions within the aromatic system. Substitution on the indole ring can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).
Effect of N-Methylation: The addition of a methyl group at the N1 position generally results in small bathochromic (red) shifts of the absorption bands compared to the parent indole.
Effect of Halogenation: The introduction of a halogen atom, such as iodine at the C4 position, is also expected to influence the electronic spectrum. The iodine atom can exert both an inductive (-I) and a resonance (+M) effect. Due to the "heavy atom effect," the presence of iodine can also enhance the probability of intersystem crossing from singlet to triplet excited states, which can affect the fluorescence properties of the molecule.
While specific experimental λ_max values for this compound are not available, a hypothetical spectrum can be predicted based on the known effects of these substituents on the indole chromophore.
Data Table: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent
| Transition | Approximate λ_max (nm) | Transition Type | Notes |
| ¹Lₐ Band | 280 - 295 | π → π | Typically shows fine vibrational structure. |
| ¹Lₑ Band | 260 - 275 | π → π | Generally a broad and intense absorption. |
| High Energy Band | ~220 | π → π* | A very strong absorption band. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Although a specific crystal structure for this compound has not been reported, general structural features of indole derivatives are well-established. The indole ring system is largely planar. In the solid state, molecules of indole derivatives often pack in such a way as to maximize intermolecular interactions, such as π-π stacking and, where applicable, hydrogen bonding. For this compound, which lacks a hydrogen bond donor, crystal packing would likely be dominated by van der Waals forces and potential weak C-H···π interactions. The presence of the bulky iodine atom would also significantly influence the packing arrangement.
A crystallographic study of this compound would precisely define:
The planarity of the indole ring system.
The bond lengths of C-I, C-N, C-C, and C-H bonds.
The bond angles within the molecule.
The conformation of the N-methyl group relative to the indole plane.
The intermolecular packing arrangement in the crystal lattice, including any short contacts involving the iodine atom.
Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Expected Value/System | Information Provided |
| Crystal System | Monoclinic or Orthorhombic | The symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or P-1 | The symmetry elements within the unit cell. |
| C-I Bond Length | ~2.10 Å | The length of the carbon-iodine bond. |
| C-N Bond Lengths | ~1.37 Å (pyrrole ring), ~1.45 Å (N-CH₃) | The lengths of the different carbon-nitrogen bonds. |
| Indole Ring Dihedral Angle | < 5° | A measure of the planarity of the fused ring system. |
Computational and Theoretical Investigations of 4 Iodo 1 Methyl 1h Indole
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental to predicting the electronic structure and reactivity of 4-Iodo-1-methyl-1H-indole. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of substituted indoles. rsc.org For this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), are employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization.
This optimization yields the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The presence of the bulky iodine atom at the C4 position and the methyl group at the N1 position influences the planarity and geometry of the indole (B1671886) ring system. DFT calculations can quantify these structural parameters. Furthermore, total energy calculations provide insights into the molecule's thermodynamic stability.
| Parameter | Predicted Value | Parameter | Predicted Value |
|---|---|---|---|
| Bond Length (C4-I) | ~2.10 Å | Bond Angle (C3-C4-C5) | ~121.5° |
| Bond Length (N1-CH₃) | ~1.47 Å | Bond Angle (C3-C4-I) | ~119.0° |
| Bond Length (N1-C2) | ~1.38 Å | Dihedral Angle (C5-C4-C3-C2) | ~1.0° |
| Bond Length (C2-C3) | ~1.37 Å | Dihedral Angle (C8-N1-C2-C3) | ~179.5° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The energy and spatial distribution of these orbitals in this compound dictate its behavior in chemical reactions.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com For substituted indoles, the HOMO is typically a π-orbital distributed across the indole ring, while the LUMO is a π*-antibonding orbital. researchgate.net The iodine and methyl substituents modulate the energies and shapes of these orbitals. The electron-donating methyl group tends to raise the HOMO energy, making the molecule more nucleophilic, while the electronegative but polarizable iodine atom can have a more complex influence on both HOMO and LUMO levels.
From the HOMO and LUMO energies, key reactivity descriptors can be calculated:
HOMO-LUMO Energy Gap (ΔE): A smaller gap indicates higher chemical reactivity and lower kinetic stability.
Ionization Potential (I): Related to the HOMO energy (I ≈ -E_HOMO), it measures the energy required to remove an electron.
Electron Affinity (A): Related to the LUMO energy (A ≈ -E_LUMO), it measures the energy released when an electron is added.
Chemical Hardness (η): Calculated as (I - A) / 2, it signifies resistance to change in electron configuration.
Electronegativity (χ): Calculated as (I + A) / 2, it measures the power to attract electrons.
| Descriptor | Predicted Value (eV) | Interpretation |
|---|---|---|
| E_HOMO | -5.65 | Energy of the highest occupied molecular orbital |
| E_LUMO | -0.80 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 4.85 | Indicates moderate chemical reactivity |
| Ionization Potential (I) | 5.65 | Energy required to remove an electron |
| Electron Affinity (A) | 0.80 | Energy released upon accepting an electron |
| Chemical Hardness (η) | 2.425 | Resistance to deformation of electron cloud |
| Electronegativity (χ) | 3.225 | Overall electron-attracting tendency |
Molecular Dynamics (MD) Simulations (if applicable for conformational studies)
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. While the indole ring itself is rigid, MD simulations are particularly useful for exploring the conformational flexibility of molecules, especially in different environments or when interacting with other molecules, such as a solvent or a biological receptor. mdpi.commdpi.com For a relatively small molecule like this compound, MD simulations could be used to study its aggregation behavior, its diffusion in various solvents, or its binding dynamics within a protein active site. nih.gov These simulations model the atomic motions based on a classical force field, providing a trajectory that reveals how the molecule moves and interacts with its surroundings over nanoseconds or even microseconds.
In Silico Elucidation of Reaction Mechanisms
Computational methods, particularly DFT, are invaluable for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, such as the iodination of 1-methyl-1H-indole, or its participation in subsequent reactions like cross-coupling. DFT calculations have been successfully used to explore the regioselectivity of reactions on the indole ring. researchgate.net
By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows chemists to identify the most likely mechanism, understand the factors controlling reaction rates and outcomes, and predict how changes in reactants or conditions might alter the results. For example, modeling the Fischer indole synthesis or other synthetic routes can provide mechanistic clarity that is difficult to obtain through experiments alone. organic-chemistry.org
Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational chemistry can accurately predict various spectroscopic properties of this compound, which serves as a powerful tool for structure verification and interpretation of experimental data. nih.govresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts, when scaled and compared with experimental spectra, help in assigning the signals to specific atoms in the molecule. nih.gov Computational NMR is particularly useful for distinguishing between isomers. frontiersin.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This analysis provides the maximum absorption wavelengths (λ_max) and oscillator strengths, offering insight into the electronic structure and chromophores within the molecule. nih.gov
| Spectroscopic Data | Predicted Value (DFT/TD-DFT) | Hypothetical Experimental Value |
|---|---|---|
| ¹H NMR (C7-H, ppm) | 7.45 | 7.42 |
| ¹³C NMR (C4, ppm) | 92.1 | 91.8 |
| IR (C-I stretch, cm⁻¹) | 595 | 590 |
| UV-Vis (λ_max, nm) | 295 | 298 |
Advanced Applications in Chemical Research and Materials Science Excluding Clinical
4-Iodo-1-methyl-1H-indole as a Strategic Building Block in Complex Organic Synthesis
In the field of organic synthesis, this compound serves as a pivotal precursor for creating molecules with significant structural complexity. The iodine atom at the C4 position acts as a versatile functional group, primarily for metal-catalyzed cross-coupling reactions, allowing for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds.
Indole (B1671886) alkaloids represent a large class of naturally occurring compounds with a wide range of biological activities. mdpi.com The total synthesis of these complex molecules and their analogs is a significant challenge that often requires precise control over the introduction of substituents onto the indole core. beilstein-journals.orgresearchgate.net this compound is an excellent starting material for this purpose, as the iodo group allows for regioselective functionalization at the 4-position of the indole ring.
This strategic functionalization is critical in building the frameworks of various indole alkaloids. For instance, procedures have been developed for the synthesis of 4-iodoindoles as key precursors to hapalindole alkaloids. nih.gov The synthetic utility of the iodo group is most prominently displayed in palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki, Sonogashira, Heck, and Stille couplings enable the attachment of a wide array of alkyl, alkenyl, aryl, and alkynyl groups at the C4 position. nih.gov This capability is crucial for assembling the complex carbon skeletons of alkaloid analogs. For example, a common synthetic strategy involves the Sonogashira coupling of an iodo-indole with a terminal alkyne to introduce a side chain, which can then be further elaborated and cyclized to form the polycyclic systems characteristic of many alkaloids. acs.org
The following table summarizes key reactions where iodo-indoles are used to construct complex molecular backbones, a strategy directly applicable to the synthesis of alkaloid analogs starting from this compound.
| Reaction Type | Reagents/Catalysts | Bond Formed | Relevance to Alkaloid Synthesis |
| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | C(sp²) - C(sp²) | Attachment of aromatic or olefinic fragments. |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base | C(sp²) - C(sp) | Introduction of alkynyl side-chains for further cyclization. nih.gov |
| Heck Coupling | Alkenes, Pd catalyst, base | C(sp²) - C(sp²) | Formation of substituted styrenyl or other vinyl groups. nih.gov |
| Stille Coupling | Organostannanes, Pd catalyst | C(sp²) - C(sp²)/C(sp³) | Versatile C-C bond formation with a variety of organic groups. nih.gov |
These synthetic transformations underscore the role of this compound as a linchpin in the modular construction of diverse and complex alkaloid structures.
Beyond natural product synthesis, this compound is a valuable precursor for creating entirely new heterocyclic scaffolds. researchgate.net The indole nucleus is a "privileged" structure in chemistry, and the ability to fuse or link it with other heterocyclic systems opens avenues for discovering molecules with unique properties. researchgate.net
The reactivity of the C-I bond is again central to these applications. Palladium-catalyzed coupling reactions can be employed to synthesize heterocyclic ketones, which are versatile intermediates for further cyclization reactions. mdpi.com For example, coupling this compound with an appropriate organometallic reagent can introduce a side chain containing a carbonyl group, which can then undergo intramolecular condensation to form a new fused ring.
Furthermore, the iodo-indole can be used to construct bi-heterocyclic systems. Research has demonstrated the coupling of indoles with other heterocycles, such as imidazoles, to create novel molecular frameworks. nih.gov A typical synthetic route would involve a cross-coupling reaction between this compound and a metallated heterocycle (e.g., a boronic acid or stannane (B1208499) derivative of imidazole) to form a C4-linked indolyl-imidazole scaffold. Such novel structures are of significant interest for their potential applications in various fields of chemical research.
Role in Catalysis and Ligand Design for Transition Metal Chemistry
While the direct use of this compound as a ligand has not been extensively reported, its chemical properties make it an ideal precursor for the synthesis of bespoke ligands for transition metal catalysis. The indole scaffold is an electron-rich, aromatic system that can interact with metal centers, and functionalized indoles have been successfully incorporated into catalytically active metal complexes. nih.govchemrxiv.org
The strategic value of this compound lies in its potential for constructing multidentate ligands. The iodine atom at the C4 position can be readily replaced via cross-coupling reactions to introduce another coordinating group, such as a pyridine, phosphine, or an N-heterocyclic carbene (NHC) precursor. chemrxiv.orgorganic-chemistry.org This would result in a bidentate ligand capable of chelating to a metal center, thereby forming a stable complex. For example, a Suzuki coupling with 2-pyridinylboronic acid would yield a 4-(2-pyridinyl)-1-methyl-1H-indole, a bidentate N,N-ligand. Such ligands are fundamental in homogeneous catalysis, influencing the reactivity, selectivity, and stability of the metal catalyst. nih.gov
Moreover, the indole moiety can serve as a bulky, electronically-tunable substituent in established ligand classes like NHCs. mdpi.com An imidazolium (B1220033) salt, the precursor to an NHC, could be attached to the C4 position of the indole. Upon deprotonation, the resulting NHC would feature a 1-methyl-1H-indol-4-yl group, which would modulate the steric and electronic properties of the catalyst. The electron-donating nature of the indole ring would enhance the catalytic activity of the metal center for a variety of transformations, including olefin metathesis and cross-coupling reactions.
Contributions to Materials Science and Organic Electronics
The indole moiety is an attractive component for organic electronic materials due to its electron-rich nature and rigid, planar structure. This compound serves as a key synthetic intermediate for incorporating this valuable unit into larger π-conjugated systems designed for optoelectronic applications. acs.org
Conjugated polymers are essential materials for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Their properties are highly dependent on the chemical structure of the repeating monomer units. The indole nucleus can function as an effective electron-donating unit within a polymer backbone, facilitating charge transport and tuning the material's optical properties.
This compound is an ideal monomer precursor for polymerization reactions. Through metal-catalyzed polycondensation reactions, such as Suzuki or Stille polymerizations, it can be copolymerized with other aromatic building blocks (e.g., diboronic acids or distannanes) to create well-defined, alternating donor-acceptor (D-A) conjugated polymers. The iodine atom provides the necessary reactive site for the iterative cross-coupling steps that form the polymer chain. The resulting polymers, containing the 1-methyl-1H-indole unit, can be designed to have specific HOMO/LUMO energy levels, leading to tailored absorption and emission characteristics for electronic device applications. organic-chemistry.org
On a molecular level, this compound is a precursor to push-pull chromophores, which are molecules with distinct electron-donating (D) and electron-accepting (A) parts linked by a π-conjugated bridge. These D-A systems often exhibit strong intramolecular charge-transfer (ICT) upon photoexcitation, a property that is crucial for applications in non-linear optics and as emitters in OLEDs.
A powerful synthetic strategy involves using an iodo-indole as the precursor for the donor portion of the chromophore. acs.org For example, 3-iodo-1-methyl-1H-indole has been used in Sonogashira cross-coupling reactions with various terminal alkynes to generate N-methyl-indole-activated alkynes. These intermediates then undergo a formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction with strong electron acceptors like tetracyanoethylene (B109619) (TCNE) to yield highly colored push-pull chromophores. This synthetic approach is directly applicable to the 4-iodo isomer.
The choice of acceptor and substituents allows for fine-tuning of the optoelectronic properties, as demonstrated by the varying maximum absorption wavelengths (λmax) of the resulting chromophores.
| Indolyl-Alkyne Substituent | Acceptor Moiety | Resulting λmax (nm) |
|---|---|---|
| Phenyl | TCNE Derivative | 496 |
| 4-Methoxyphenyl | TCNE Derivative | 521 |
| 4-Nitrophenyl | TCNE Derivative | 479 |
| 1-Naphthyl | TCNE Derivative | 508 |
| 9-Anthracenyl | TCNE Derivative | 573 |
This synthetic versatility makes this compound a powerful tool for molecular engineers designing the next generation of organic electronic materials.
Exploration in Functional Organic Materials
There is no available scientific literature detailing the exploration of this compound in the development of functional organic materials. Generally, indole derivatives are investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electron-rich nature and planar structure which can facilitate charge transport. The introduction of a methyl group at the N1 position and an iodine atom at the C4 position could theoretically be used to tune the electronic properties and intermolecular interactions of the indole core. For instance, the heavy iodine atom could potentially enhance spin-orbit coupling, which might be of interest in applications like phosphorescent OLEDs. However, no specific studies or data could be found to support these hypothetical applications for this compound.
Design and Synthesis of Chemical Probes for Biological Systems (Methodological focus, not biological activity)
Similarly, there is a lack of specific information on the use of this compound in the design and synthesis of chemical probes. The general strategy for creating such probes often involves utilizing a core scaffold, like an indole, and functionalizing it to interact with a specific biological target. The iodo-substituent on this compound could serve as a versatile handle for introducing other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions would allow for the attachment of fluorophores, affinity tags, or reactive groups to the indole core.
A hypothetical synthetic route to a chemical probe starting from this compound could involve a palladium-catalyzed cross-coupling reaction to attach a linker arm, which could then be further modified. For example, a Sonogashira coupling with an alkyne-containing linker could introduce a handle for "click" chemistry, a powerful tool for attaching reporter molecules.
Hypothetical Reaction Scheme for Chemical Probe Synthesis:
| Reactant | Reagent | Product |
|---|
This table illustrates a potential synthetic methodology. However, it is important to reiterate that no published research was found that specifically describes this or any other method for the synthesis of chemical probes derived from this compound.
Future Perspectives and Emerging Research Directions for 4 Iodo 1 Methyl 1h Indole
Development of More Sustainable and Atom-Economical Synthetic Methodologies
One promising avenue is the advancement of C-H iodination reactions that utilize more environmentally benign iodinating agents and catalytic systems. rsc.org Research is moving towards replacing traditional, often stoichiometric, iodinating reagents with systems that use catalytic amounts of iodine or iodide salts in conjunction with green oxidants. springernature.commdpi.com For instance, the use of molecular iodine or iodide anions with eco-friendly oxidants presents a more sustainable alternative to many current protocols. mdpi.com
Atom economy is another critical aspect, pushing for the design of reactions where the maximum number of atoms from the reactants are incorporated into the final product. acs.org Tandem or domino reactions, where multiple bond-forming events occur in a single operation, are exemplary of this approach. acs.org For example, developing a one-pot tandem arylation that utilizes both aryl groups from a diaryliodonium salt reagent would significantly improve atom economy by avoiding the generation of an iodoarene byproduct. acs.org Future methodologies will likely focus on catalytic cycles that minimize byproduct formation and maximize the incorporation of all starting material components into the desired indole (B1671886) structure.
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Iodine Source | Often stoichiometric, potentially hazardous reagents | Catalytic iodine/iodides with green oxidants |
| Atom Economy | Can be low, with significant byproduct formation | High, through tandem and multicomponent reactions |
| Solvents | Often reliant on conventional organic solvents | Use of greener solvents or solvent-free conditions |
| Waste Generation | Higher due to stoichiometric reagents and multi-step processes | Minimized through one-pot procedures and catalysis |
Exploration of Unprecedented Reactivity Patterns and Multi-Component Transformations
While 4-iodo-1-methyl-1H-indole is primarily used in cross-coupling reactions, future research will aim to uncover and exploit new modes of reactivity. The carbon-iodine bond, though a well-established functional handle, holds potential for novel transformations beyond its conventional use. This includes exploring its participation in radical reactions, transition-metal-free coupling processes, and reactions mediated by hypervalent iodine chemistry. rsc.orgacs.org
A significant area of growth is the integration of this compound into multicomponent reactions (MCRs). MCRs allow for the construction of complex molecular architectures in a single step from three or more starting materials, offering remarkable efficiency and molecular diversity. acs.orgmdpi.com Designing MCRs that incorporate the 4-iodoindole unit would provide rapid access to libraries of highly substituted, drug-like indole scaffolds. nih.govbeilstein-journals.org For example, a consecutive four-component reaction involving an ortho-haloaniline, a terminal alkyne, an iodinating agent, and an alkyl halide can generate complex 3-iodoindoles in a one-pot fashion. nih.govbeilstein-journals.orgresearchgate.net Adapting such strategies to specifically functionalize the 4-position of N-methylindole is a logical and promising next step.
The development of such processes not only enhances synthetic efficiency but also opens doors to novel chemical space, enabling the synthesis of indole derivatives with substitution patterns that are difficult to access through traditional linear syntheses. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methods for this compound and its derivatives to continuous flow and automated platforms represents a major leap forward in chemical manufacturing. mdpi.commdpi.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. nih.govnih.gov
For the synthesis and functionalization of indole scaffolds, flow chemistry enables reactions to be performed at temperatures and pressures exceeding the boiling points of solvents, often leading to dramatically reduced reaction times and increased productivity. mdpi.com Multi-step sequences, which would typically require intermediate isolation and purification in batch mode, can be "telescoped" into a single, continuous process in a flow reactor. nih.gov This has been successfully demonstrated for the synthesis of complex indolylthiazoles and is a promising strategy for future syntheses involving this compound. nih.gov
Furthermore, the integration of flow reactors with automated synthesis platforms, using technologies like acoustic droplet ejection for nanomole-scale reaction screening, can dramatically accelerate the discovery and optimization of new reactions. nih.gov This high-throughput approach allows for the rapid evaluation of a vast number of reaction conditions, catalysts, and substrates, facilitating the development of robust and efficient protocols for preparing and utilizing this compound. nih.gov
Table 2: Advantages of Flow Chemistry for Indole Synthesis
| Advantage | Description |
|---|---|
| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic or hazardous reactions. |
| Precise Control | Accurate management of temperature, pressure, and residence time leads to higher selectivity and yield. nih.gov |
| Rapid Optimization | Automated systems allow for quick screening of reaction parameters. |
| Scalability | Processes can be scaled up by running the system for longer periods, avoiding reactor size limitations. |
| Multi-step Synthesis | Sequential reactions can be performed in-line without isolating intermediates. mdpi.comnih.gov |
Advanced Computational Insights into Reactivity and Structure-Property Relationships
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. nih.gov Future research will leverage advanced computational methods to gain deeper insights into its electronic structure, reactivity, and the mechanisms of its reactions.
DFT calculations can elucidate complex reaction pathways, identify transition states, and explain observed regioselectivity, which is particularly important for the functionalization of the indole ring. researchgate.netanu.edu.au For instance, computational studies can help rationalize why a particular position on the indole nucleus is favored in an electrophilic substitution or a metal-catalyzed C-H activation reaction. researchgate.net By modeling the interaction between the iodinated indole, catalysts, and other reagents, researchers can predict reaction outcomes and rationally design more efficient and selective catalysts. anu.edu.au
Moreover, computational tools will be crucial for predicting the structure-property relationships of novel derivatives of this compound. By calculating electronic properties such as ionization potential, electron affinity, and molecular orbital energies, it is possible to screen potential candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs), before undertaking laborious and expensive experimental synthesis. nih.gov
Expanding Utility in Interdisciplinary Research Fields (e.g., beyond traditional organic synthesis)
The future of this compound extends far beyond its role as a synthetic intermediate. Its unique electronic and structural features make it an attractive scaffold for applications in various interdisciplinary fields.
In materials science , the indole nucleus is a known component of organic electronic materials. The presence of a heavy iodine atom at the 4-position can be exploited to tune the photophysical properties of indole-based molecules, such as their phosphorescence and charge-transport characteristics. This makes this compound a valuable building block for developing new materials for OLEDs, organic photovoltaics, and sensors. researchgate.net Suzuki arylations of iodoindoles have been shown to produce derivatives that are blue light emitters, highlighting their potential in optoelectronics. beilstein-journals.orgresearchgate.net
In chemical biology and medicinal chemistry , the indole scaffold is a "privileged structure" found in numerous biologically active compounds. nih.govnih.govmdpi.com The 4-iodo substituent serves as a versatile handle for the late-stage functionalization of complex molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. Furthermore, the iodine atom itself can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This opens up possibilities for designing novel enzyme inhibitors or receptor modulators where the iodine atom plays a direct role in the biological activity.
The continued exploration of this compound's potential in these and other emerging fields will ensure its relevance and importance in the broader scientific landscape for years to come.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Iodo-1-methyl-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis often involves regioselective iodination of 1-methyl-1H-indole using iodine or iodinating agents under controlled conditions. For example, sodium acetate and acetic acid under reflux can promote electrophilic substitution at the 4-position of the indole ring . Optimization includes adjusting stoichiometry, temperature, and solvent polarity to minimize byproducts like 5- or 6-iodo isomers. Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS is critical for purity assessment.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies substitution patterns and confirms regioselectivity. X-ray crystallography provides definitive structural validation, often using software like SHELXL for refinement . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further corroborate molecular weight and functional groups. PubChem-derived computational data (e.g., InChI keys) aid in cross-verifying spectral assignments .
Q. How is the purity of this compound typically assessed in synthetic chemistry?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Melting point analysis (e.g., mp 221–223°C for analogous indole derivatives) and elemental analysis (C, H, N, I) provide additional validation . Residual solvent analysis via gas chromatography (GC) ensures compliance with ICH guidelines.
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound be resolved?
- Methodological Answer : Contradictions in unit cell parameters or electron density maps may arise from twinning or disorder. Using OLEX2 for structure solution and SHELXL for refinement allows robust handling of high-resolution data . Employing the Rint metric (<5%) and validating with the Cambridge Structural Database (CSD) entries for analogous compounds (e.g., 5-Iodo-1-methyl-2-(2,4,6-trimethoxyphenyl)-1H-indole ) reduces systematic errors.
Q. In pharmacological studies, what strategies assess the bioavailability of this compound derivatives?
- Methodological Answer : In vitro assays (e.g., Caco-2 cell permeability) and in silico ADMET predictions (LogP, topological polar surface area) evaluate absorption potential. Metabolic stability is tested via liver microsome incubation, with LC-MS/MS quantifying parent compound degradation . For in vivo studies, pharmacokinetic parameters (AUC, Cmax) are measured using radiolabeled analogs or stable isotope tracing.
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Transition-state modeling (e.g., Suzuki-Miyaura coupling) identifies steric and electronic barriers. Benchmarked against experimental data (e.g., yields from palladium-catalyzed couplings ), these models guide ligand selection (e.g., Pd(PPh3)4) and solvent optimization.
Q. How can regioselective challenges in iodinating 1-methyl-1H-indole be addressed?
- Methodological Answer : Directing groups (e.g., methyl at N1) enhance 4-position selectivity via steric and electronic effects. Alternative iodination agents like N-iodosuccinimide (NIS) in dichloromethane at 0°C reduce side reactions . Kinetic vs. thermodynamic control is assessed by varying reaction time and temperature, with quenching experiments identifying intermediate species.
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?
- Methodological Answer : Use a tiered approach:
- Primary screening : Broth microdilution (MIC/MBC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Secondary assays : Time-kill kinetics and biofilm inhibition studies.
- Controls : Include ciprofloxacin as a positive control and solvent-only negative controls. Triplicate runs and ANOVA analysis (p <0.05) ensure statistical rigor.
Q. What methods reconcile conflicting biological activity data across studies?
- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Triangulate data with structural analogs (e.g., 6-Iodo-1H-indole-3-carbaldehyde ) to isolate structure-activity relationships (SAR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
